molecular formula C22H14Cl2N2O B5318431 2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone

2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone

Cat. No. B5318431
M. Wt: 393.3 g/mol
InChI Key: QVAAIQAOWYTSQP-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as DCPIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPIQ is a member of the quinazolinone family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce the growth of tumors and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. It also has limited stability in solution, which can make it difficult to store and transport.

Future Directions

There are several future directions for research on 2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, and further studies are needed to explore its potential in this area. Another area of interest is its potential as a therapeutic agent for cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies are needed to explore its potential as a cancer treatment. Finally, there is also interest in exploring the potential of this compound as an anti-inflammatory agent, as it has been shown to have activity against COX-2. Overall, this compound is a promising compound with a range of potential applications in scientific research.

Synthesis Methods

2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2-amino-3-phenylquinazolin-4(3H)-one with 3,4-dichlorostyrene in the presence of a base. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O/c23-18-12-10-15(14-19(18)24)11-13-21-25-20-9-5-4-8-17(20)22(27)26(21)16-6-2-1-3-7-16/h1-14H/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAAIQAOWYTSQP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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